![molecular formula C17H26N6O2 B2578141 3,9-Dimethyl-1,7-bis(2-methylpropyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione CAS No. 898448-87-8](/img/structure/B2578141.png)

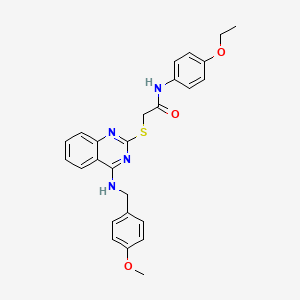

3,9-Dimethyl-1,7-bis(2-methylpropyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

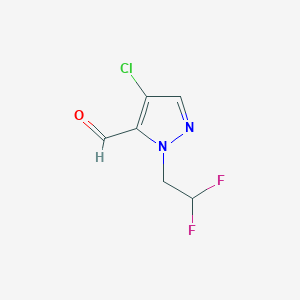

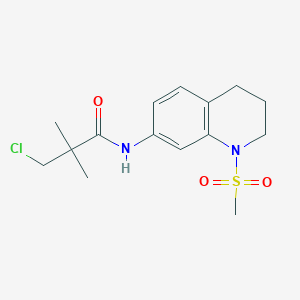

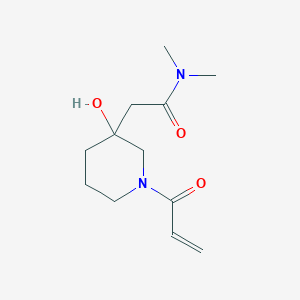

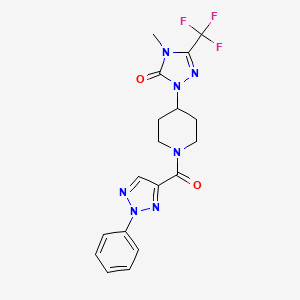

3,9-Dimethyl-1,7-bis(2-methylpropyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione, commonly known as DBMTD, is a purine derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DBMTD is a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which plays a crucial role in the de novo pyrimidine synthesis pathway.

Applications De Recherche Scientifique

Syntheses and Biological Activities

- Antitumor Activity and Vascular Relaxing Effect : Novel heterocycles, including [1,2,4]triazino-[3,2-f]purines, were synthesized and examined for their biological activities. One compound showed activity against P 388 leukemia, although none demonstrated potent vascular relaxing effects T. Ueda et al., 1987.

Synthesis Methods

- Novel Multicomponent Synthesis : An efficient synthesis method for pyridine-pyrimidines and their bis-derivatives was reported, utilizing triazine diphosphonium hydrogen sulfate ionic liquid supported on functionalized nanosilica as a catalyst Fahime Rahmani et al., 2018.

- Synthesis of Sulfurated Diketopiperazines : From the culture extract of Trichoderma virens, new sulfurated diketopiperazines were isolated, contributing to the understanding of natural product synthesis and potential applications in drug discovery Zhen-Zhen Shi et al., 2018.

Materials Science

- Polymer Synthesis and Characterization : Research into isopropenyl-triazine derivatives and their polymerization demonstrates the chemical's role in materials science, particularly in the development of new polymeric materials with specific crystallization behaviors Y. Yuki et al., 1991.

Anticancer and Antimicrobial Activities

- Anticancer, Anti-HIV, and Antimicrobial Studies : Various triazino and triazolo[4,3-e]purine derivatives were synthesized and evaluated for their potential anticancer, anti-HIV-1, and antimicrobial activities. Some compounds displayed moderate activity against specific cancer cell lines and pathogens, highlighting the therapeutic potential of related chemical structures F. Ashour et al., 2012.

Propriétés

IUPAC Name |

3,9-dimethyl-1,7-bis(2-methylpropyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N6O2/c1-10(2)7-22-15(24)13-14(20(6)17(22)25)18-16-21(13)9-12(5)19-23(16)8-11(3)4/h10-11H,7-9H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMYJWRHRVUOMLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(C)C)CC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 16798119 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[5,7-dimethyl-2-(thiophene-2-carbonylimino)-1,3-benzothiazol-3-yl]acetate](/img/structure/B2578060.png)

![5-[(Azetidin-3-yloxy)methyl]-3-methyl-1,2,4-oxadiazole hydrochloride](/img/structure/B2578064.png)

![1-benzyl-N-(2-methoxyethyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2578072.png)

![Methyl 5-[[5-(benzamidomethyl)-1,3,4-oxadiazol-2-yl]sulfanylmethyl]furan-2-carboxylate](/img/structure/B2578081.png)